N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide: is a heterocyclic compound that features a thiazole ring fused with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the formation of the thiazole ring followed by its functionalization. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate to form an intermediate, which is then reacted with phenyl isothiocyanate to yield the desired thiazole derivative. This intermediate can then be coupled with furan-2-carboxylic acid under appropriate conditions to form the final compound .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
- N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
Comparison: N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to the presence of the ethyl group at the 5-position of the thiazole ring. This structural feature can influence its biological activity and chemical reactivity compared to similar compounds. For example, the ethyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C16H14N2O2S |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c1-2-13-14(11-7-4-3-5-8-11)17-16(21-13)18-15(19)12-9-6-10-20-12/h3-10H,2H2,1H3,(H,17,18,19) |
InChI Key |
BORXBTHHJKTUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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